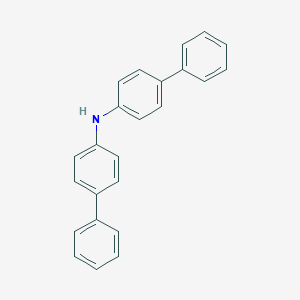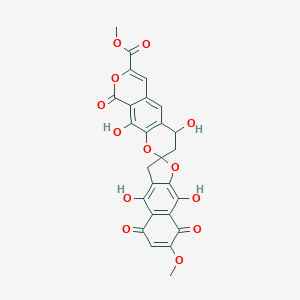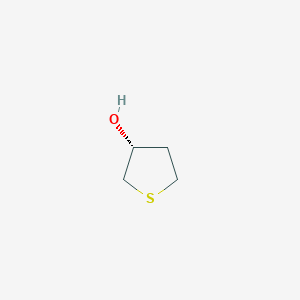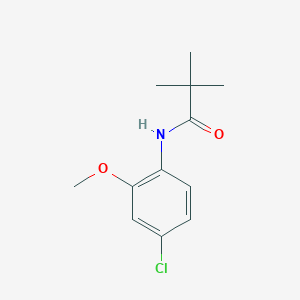
双(4-联苯基)胺
概述
描述
Bis(4-biphenylyl)amine is a chemical compound studied for its unique molecular structure and properties. It serves as a basis for synthesizing various polymers and materials with potential applications in electronics, photonics, and material science.
Synthesis Analysis
- The synthesis of bis(4-biphenylyl)amine derivatives often involves palladium-catalyzed amination reactions. Li et al. (2007) describe the synthesis of related compounds using palladium-catalyzed amination of 4-chlorophthalic anhydride with arylamines, followed by alkaline hydrolysis and dehydration (Li, Li, Zhang, & Zhang, 2007).
Molecular Structure Analysis
- The molecular structure of bis(4-biphenylyl)amine derivatives features bulky, propeller-shaped triphenylamine units, contributing to their solubility and thermal properties as indicated by Zhang et al. (2008) (Zhang, Li, Wang, & Zhang, 2008).
Chemical Reactions and Properties
- Bis(4-biphenylyl)amine and its derivatives undergo various chemical reactions, including amidation and polymerization, which are crucial for the synthesis of polyimides and other polymers. Wang, Lu, and Ishihara (2018) discuss a catalytic process involving amidation reactions crucial for synthesizing polymers (Wang, Lu, & Ishihara, 2018).
Physical Properties Analysis
- The physical properties, such as solubility, glass transition temperatures, and thermal stability, are influenced by the molecular structure of bis(4-biphenylyl)amine derivatives. For example, Hsiao, Yang, and Chen (2000) observed that derivatives with ortho-substituted phenylene units exhibit good solubility and thermal stability (Hsiao, Yang, & Chen, 2000).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are significantly affected by the presence of functional groups and the overall molecular architecture. Mao and Zhang (2014) discuss the solubility, thermal properties, and gas transport properties of polyimides derived from bis(4-biphenylyl)amine, emphasizing the influence of molecular structure on these properties (Mao & Zhang, 2014).
科学研究应用
有机合成中间体
双(4-联苯基)胺是一种有机合成过程中的中间体。 它被用于实验室研究和开发阶段,以及化学生产过程中 . 由于其结构特性,它在合成复杂的的有机分子中发挥着至关重要的作用,这使得它能够进行多功能的键合和反应。
医药中间体
在制药行业中,双(4-联苯基)胺被用作开发药物的中间体 . 它的联苯结构有利于合成需要稳定芳香框架的化合物,而这种框架在药物的生物活性方面经常是必需的。
材料科学
双(4-联苯基)胺被认为是材料科学中的一个构建块,特别是在开发小分子半导体构建块方面 . 这些材料对于制造具有半导体性能的组件至关重要,这些组件在各种电子设备中不可或缺。
有机电子学
这种化合物在有机电子学中得到应用,特别是在有机发光二极管(OLED)的制造中 . 它的分子结构允许高效的电荷传输,使其成为开发需要高稳定性和性能的 OLED 材料的重要组成部分。
光电子器件
双(4-联苯基)胺用于制备用于光电子器件的硼有机分子 . 这些器件,包括太阳能电池和光电探测器,受益于该化合物促进电子转移和光吸收的能力。
化学合成
该化合物在化学合成中发挥作用,在那里它被用作中间体。 它参与了各种合成方法,包括那些导致产生具有潜在应用于不同领域的材料的合成方法 .
安全和危害
Bis(4-biphenylyl)amine is known to cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, using personal protective equipment, ensuring adequate ventilation, and washing hands and face thoroughly after handling .
作用机制
Target of Action
Bis(4-biphenylyl)amine is a chemical compound with the molecular formula C24H19N . .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodyIt’s known that the compound has a melting point of 209 °c and a predicted boiling point of 5070±390 °C . It’s slightly soluble in acetonitrile, chloroform, and DMSO . These properties could potentially impact its bioavailability.
属性
IUPAC Name |
4-phenyl-N-(4-phenylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUCIDPGGHZXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333423 | |
| Record name | Bis-biphenyl-4-yl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102113-98-4 | |
| Record name | Bis-biphenyl-4-yl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Bis-(4-biphenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)







